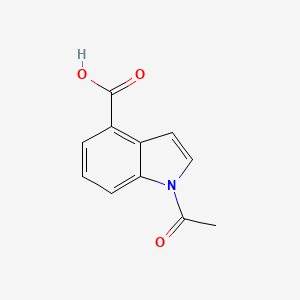

1-Acetyl-1H-indole-4-carboxylic acid

Description

1-Acetyl-1H-indole-4-carboxylic acid is a substituted indole derivative characterized by an acetyl group at the 1-position and a carboxylic acid moiety at the 4-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. This compound is of interest in drug discovery, particularly in targeting enzymes or receptors where indole scaffolds are prevalent .

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-acetylindole-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-6H,1H3,(H,14,15) |

InChI Key |

KYGCYNPGYCKLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2=C(C=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product . Another method includes the reaction of dihydrofuran with an appropriate indole precursor under reflux conditions .

Industrial Production Methods: Industrial production of 1-Acetyl-1H-indole-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-Acetyl-1H-indole-4-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The 4-carboxylic acid group (target compound) versus 2-carboxylic acid (e.g., 7-chloro-3-methyl derivative) alters hydrogen-bonding networks and steric interactions, impacting target binding .

- Substituent Influence: Acetylation at the 1-position increases lipophilicity compared to methyl (LogP ~1.8 vs.

- Halogenation : Chlorine at the 7-position (as in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) introduces electronegativity and steric bulk, affecting reactivity and toxicity .

Reactivity Comparison :

- The acetyl group in the target compound may undergo hydrolysis under acidic/basic conditions, whereas methyl groups (e.g., 1-methyl analogues) are more stable.

- Carboxylic acid at the 4-position is less sterically hindered than 2-position derivatives, facilitating salt formation or conjugation reactions .

Biological Activity

1-Acetyl-1H-indole-4-carboxylic acid (AIICA) is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

1-Acetyl-1H-indole-4-carboxylic acid can be represented as follows:

This compound features an indole ring structure, which is known for its role in various biological systems.

Anticancer Activity

AIICA has shown potential as an anticancer agent. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to AIICA can induce apoptosis in colorectal carcinoma cells, enhancing the apoptotic action through mechanisms such as the inhibition of anti-apoptotic proteins and regulation of caspases .

Table 1: Cytotoxic Effects of AIICA Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| AIICA | HCT116 | 6.76 | |

| AIICA | A549 | 193.93 | |

| 5-Fluorouracil | HCT116 | 77.15 | |

| 5-Fluorouracil | A549 | 371.36 |

These findings suggest that AIICA and its derivatives may serve as promising candidates for further anticancer drug development.

Antimicrobial Activity

The indole framework is also associated with antimicrobial properties. AIICA's derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents. Indoles are known to disrupt bacterial cell membranes and inhibit vital metabolic processes .

The mechanisms through which AIICA exerts its biological effects are multifaceted:

- Apoptosis Induction : AIICA has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Anti-apoptotic Proteins : By downregulating proteins that prevent apoptosis, AIICA enhances the sensitivity of cancer cells to therapeutic agents.

- Regulation of Cell Cycle : Studies indicate that AIICA can cause cell cycle arrest at specific phases, further contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of AIICA and related compounds:

- Indole Derivatives Against Cancer : A study reported that indole derivatives, including those structurally similar to AIICA, exhibited significant cytotoxicity against human cancer cell lines (e.g., HCT116 and A549) with varying IC50 values .

- Mechanistic Studies : Research has highlighted the role of AIICA in modulating apoptotic pathways, with evidence showing increased production of caspases and alterations in the expression of apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.